molecular formula C28H30F2N2O2 B607967 (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one

Cat. No.: B607967
M. Wt: 464.5 g/mol
InChI Key: PWZQFTQMMAIRRM-JFMUQQRKSA-N
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Description

HO-3867 is a synthetic compound belonging to the class of diarylidenylpiperidones. It is known for its potent antitumor activity and selective inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has shown significant cytotoxicity towards cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

HO-3867 is synthesized through a multi-step process involving the condensation of piperidone with aromatic aldehydes. The key steps include:

Industrial Production Methods

The industrial production of HO-3867 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

HO-3867 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves molecular oxygen or other oxidizing agents under aerobic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a paramagnetic nitroxide.

    Reduction: Formation of the hydroxylamine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

HO-3867 has a wide range of scientific research applications, including:

Mechanism of Action

HO-3867 exerts its effects primarily through the inhibition of the STAT3 pathway. The compound selectively inhibits STAT3 phosphorylation, transcription, and DNA binding without affecting other STAT proteins. This inhibition leads to the downregulation of STAT3-mediated genes involved in cell survival, proliferation, and migration . Additionally, HO-3867 induces apoptosis through both intrinsic and extrinsic pathways by activating caspases and increasing reactive oxygen species (ROS) production .

Comparison with Similar Compounds

HO-3867 is part of the diarylidenylpiperidone class of compounds. Similar compounds include:

    H-4073: Another diarylidenylpiperidone with similar STAT3 inhibitory properties.

    Curcumin: A natural compound with structural similarities to HO-3867.

HO-3867 stands out due to its selective cytotoxicity towards cancer cells, minimal toxicity to healthy cells, and potent inhibition of the STAT3 pathway, making it a unique and promising compound for therapeutic applications .

Properties

IUPAC Name

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZQFTQMMAIRRM-JFMUQQRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N(C(C(=C1)CN2C/C(=C\C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)F)/C2)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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